N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a dihydroimidazo[2,1-b]thiazole core fused to a phenyl group and a pyridazine-carboxamide scaffold substituted with pyrrolidine.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-19(16-7-8-18(24-23-16)25-9-3-4-10-25)21-15-6-2-1-5-14(15)17-13-26-11-12-28-20(26)22-17/h1-2,5-8,13H,3-4,9-12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHRFGAIJRQVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that compounds containing imidazo and thiazole rings exhibit a range of biological activities, including:
- Antiproliferative Activity : Studies have shown that similar compounds demonstrate significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives possess antibacterial and antifungal activities.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against different cancer cell lines.
Antiproliferative Activity
The antiproliferative effects of this compound have been investigated in various studies. For instance:
These values indicate potent activity, particularly against HeLa cells, suggesting potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable study by Romagnoli et al. (2020) evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative properties. The study demonstrated that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential therapeutic applications of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this compound are absent in the provided evidence, structural analogs from the tetrahydroimidazo[1,2-a]pyridine and pyrrolidine families (e.g., 2d and 1l in –2) offer insights into key differences in physicochemical and synthetic properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Rigidity vs. Flexibility :
- The target compound’s dihydroimidazo[2,1-b]thiazole core is structurally distinct from the tetrahydroimidazo[1,2-a]pyridine systems in 2d and 1l . This difference may influence conformational stability and binding to biological targets .
- The pyrrolidine substituent in the target compound introduces conformational flexibility, contrasting with the rigid nitro and ester groups in 2d and 1l , which may reduce metabolic stability .
Spectroscopic Validation :
- Both 2d and 1l were rigorously characterized via NMR, IR, and HRMS, setting a benchmark for validating the target compound’s structure. The lack of reported data for the target compound highlights a critical gap in current literature .
Implications for Research and Development
- Pharmacological Potential: The target compound’s carboxamide and pyrrolidine groups may enhance interactions with polar biological targets (e.g., kinases) compared to the ester/nitro-containing analogs 2d/1l, which are more likely to act as prodrugs or substrates for metabolic enzymes .
- Optimization Needs : Structural modifications to improve synthetic accessibility (e.g., introducing protecting groups for sensitive moieties) or pharmacokinetic properties (e.g., replacing pyrrolidine with sp³-rich amines) could be informed by lessons from 2d/1l .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
